Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1217863-41-6
VCID: VC2855813
InChI: InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate

CAS No.: 1217863-41-6

Cat. No.: VC2855813

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate - 1217863-41-6

Specification

CAS No. 1217863-41-6
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name methyl 4-[4-(morpholin-4-ylmethyl)phenyl]benzoate
Standard InChI InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Standard InChI Key STJYUDXIDUXZKM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3

Introduction

Structural Characteristics and Chemical Features

The molecular structure of Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate consists of several key structural elements that define its chemical behavior:

Biphenyl Core

The compound features a biphenyl framework consisting of two benzene rings connected through a carbon-carbon bond. This rigid backbone provides structural stability and serves as a scaffold for the attached functional groups. The biphenyl system also contributes to the compound's relatively planar geometry, which can influence its interactions with biological targets and materials.

Functional Groups

Two primary functional groups characterize this molecule:

  • Methyl ester group (-COOCH3): Located at the 4-position of one phenyl ring, this group can participate in hydrolysis reactions and provides a site for further functionalization.

  • Morpholine moiety: Connected to the 4'-position of the biphenyl system via a methylene bridge, this heterocyclic amine offers basic properties and potential hydrogen bond accepting capabilities. The morpholine ring contains both a nitrogen and an oxygen atom, contributing to its potential for multiple types of intermolecular interactions .

The methylene bridge (-CH2-) connecting the morpholine to the biphenyl system provides rotational freedom, potentially allowing the molecule to adopt multiple conformations. This structural flexibility may be significant for its interactions with biological targets or in material applications .

Applications in Research and Industry

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate demonstrates versatility across several research domains due to its unique structural features.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its structural analogs serve as valuable intermediates and scaffolds for drug discovery efforts. The biphenyl core is present in various pharmaceutically active compounds, while the morpholine moiety appears frequently in drugs due to its favorable pharmacokinetic properties. The combination of these structural elements creates opportunities for developing compounds with specific biological activities.

The compound's methyl ester group provides a convenient handle for further functionalization, potentially allowing conversion to other functional groups like carboxylic acids, amides, or alcohols depending on the desired pharmacological properties .

Materials Science

In materials science, functionalized biphenyls like Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate can contribute to the development of:

  • Liquid crystalline materials, where the rigid biphenyl core provides the necessary structural anisotropy.

  • Polymeric materials, utilizing the functional groups as points for polymerization or cross-linking.

  • Organic electronic materials, where the extended π-conjugation of the biphenyl system can contribute to charge transport properties.

Comparison with Related Compounds

The structural features and properties of Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate can be better understood through comparison with related compounds.

Structural Analogs

The following table compares Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylateC19H21NO3311.4Reference compound
Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylateC18H19NO3297.3Lacks the methylene bridge between the morpholine and biphenyl
Methyl biphenyl-4-carboxylateC14H12O2212.2Lacks the morpholine group entirely
Methyl 4'-methylbiphenyl-4-carboxylateC15H14O2226.3Contains a methyl group instead of morpholinylmethyl

This comparison highlights how subtle structural modifications can significantly alter the molecular properties and potential applications of these compounds .

Structure-Property Relationships

The presence of the methylene bridge in Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, which is absent in Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate, introduces additional flexibility to the molecule. This structural feature may influence:

  • Conformational preferences and molecular shape

  • Solubility and lipophilicity profiles

  • Binding interactions with potential biological targets

  • Crystal packing arrangements in solid state

The morpholine group contributes to the compound's basicity and polarity, providing hydrogen bond accepting capability through its nitrogen and oxygen atoms. These properties significantly differentiate it from simpler biphenyl carboxylates like Methyl biphenyl-4-carboxylate .

Chemical Reactions and Reactivity

The functional groups present in Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate offer several sites for potential chemical reactions.

Ester Chemistry

The methyl ester moiety can undergo typical ester reactions including:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction to primary alcohols (using appropriate reducing agents)

  • Amidation reactions with amines to form amide derivatives

Morpholine Functionality

The morpholine group can participate in reactions typical of tertiary amines:

  • Alkylation at the nitrogen atom

  • Oxidation to form N-oxides

  • Coordination with metal ions or Lewis acids

  • Acid-base interactions

Biphenyl Core Modifications

The biphenyl core could potentially undergo:

  • Electrophilic aromatic substitution reactions, though these would be influenced by the existing substituents

  • Palladium-catalyzed cross-coupling reactions to introduce additional substituents

  • Oxidation or reduction reactions affecting the aromatic system

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